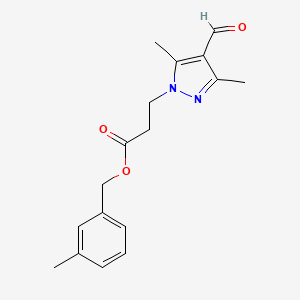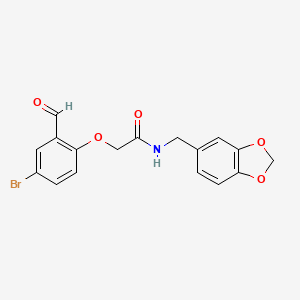
(3-Methylphenyl)methyl 3-(4-formyl-3,5-dimethylpyrazol-1-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methylphenyl)methyl 3-(4-formyl-3,5-dimethylpyrazol-1-yl)propanoate is an organic compound that features a pyrazole ring substituted with a formyl group and two methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylphenyl)methyl 3-(4-formyl-3,5-dimethylpyrazol-1-yl)propanoate typically involves the reaction of 3-(4-formyl-3,5-dimethylpyrazol-1-yl)propanoic acid with (3-methylphenyl)methanol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions and at room temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and scalability. The use of automated systems for reagent addition and product isolation would also be implemented to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Methylphenyl)methyl 3-(4-formyl-3,5-dimethylpyrazol-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methyl groups on the pyrazole ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: 3-(4-Carboxy-3,5-dimethylpyrazol-1-yl)propanoic acid.
Reduction: 3-(4-Hydroxymethyl-3,5-dimethylpyrazol-1-yl)propanoate.
Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
(3-Methylphenyl)methyl 3-(4-formyl-3,5-dimethylpyrazol-1-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of (3-Methylphenyl)methyl 3-(4-formyl-3,5-dimethylpyrazol-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Formyl-3,5-dimethylpyrazol-1-yl)propanoic acid: Similar structure but lacks the (3-methylphenyl)methyl group.
3-(4-Hydroxymethyl-3,5-dimethylpyrazol-1-yl)propanoate: Similar structure but with a hydroxyl group instead of a formyl group.
3-(4-Carboxy-3,5-dimethylpyrazol-1-yl)propanoic acid: Similar structure but with a carboxylic acid group instead of a formyl group.
Uniqueness
(3-Methylphenyl)methyl 3-(4-formyl-3,5-dimethylpyrazol-1-yl)propanoate is unique due to the presence of the (3-methylphenyl)methyl group, which can enhance its lipophilicity and potentially improve its ability to cross biological membranes. This structural feature may also influence the compound’s binding affinity to molecular targets, making it a valuable scaffold for drug design and development.
Propriétés
IUPAC Name |
(3-methylphenyl)methyl 3-(4-formyl-3,5-dimethylpyrazol-1-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-12-5-4-6-15(9-12)11-22-17(21)7-8-19-14(3)16(10-20)13(2)18-19/h4-6,9-10H,7-8,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXTYKKWERVCDTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC(=O)CCN2C(=C(C(=N2)C)C=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![9-(4-methoxyphenyl)-1,3,7-trimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2845292.png)
![N-butyl-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2845293.png)
![N-(10-acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-bromobenzenesulfonamide](/img/structure/B2845296.png)
![ethyl 2-({4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2845298.png)
![N-(2,4-dimethylphenyl)-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2845299.png)
![9-(2-chloro-6-fluorobenzyl)-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2845300.png)


![2-[(2,4-Dichlorophenyl)methylsulfanyl]-5-[(2,4-diphenyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazole](/img/structure/B2845307.png)
![2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2845308.png)
